molecular formula C21H23NO4S B2733589 N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]naphthalene-1-sulfonamide CAS No. 1396845-91-2

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]naphthalene-1-sulfonamide

Cat. No.: B2733589
CAS No.: 1396845-91-2
M. Wt: 385.48
InChI Key: IHWQZDYFJSJYSE-UHFFFAOYSA-N
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Description

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]naphthalene-1-sulfonamide is a complex organic compound with a unique structure that combines a naphthalene sulfonamide group with a hydroxy-methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]naphthalene-1-sulfonamide typically involves multiple steps:

    Formation of the Naphthalene Sulfonamide Core:

    Introduction of the Hydroxy-Methoxyphenyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the hydroxy-methoxyphenyl group is introduced to the naphthalene sulfonamide core.

    Final Modifications: Additional steps may include methylation and hydroxylation to achieve the final structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as sodium hydride (NaH) or other strong bases can facilitate nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]naphthalene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]naphthalene-1-sulfonamide depends on its specific application:

    Biological Systems: It may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The hydroxy and methoxy groups can form hydrogen bonds with target proteins, while the sulfonamide group can interact with active sites.

    Chemical Reactions: Acts as a nucleophile or electrophile depending on the reaction conditions, facilitating various organic transformations.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene Sulfonamides: Compounds with similar sulfonamide groups attached to a naphthalene core.

    Hydroxy-Methoxyphenyl Derivatives: Compounds with similar hydroxy and methoxy groups attached to a phenyl ring.

Uniqueness

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]naphthalene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-21(23,14-16-10-12-18(26-2)13-11-16)15-22-27(24,25)20-9-5-7-17-6-3-4-8-19(17)20/h3-13,22-23H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWQZDYFJSJYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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